N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride
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Overview
Description
N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride is a compound that belongs to the class of phenanthridinone derivatives. These compounds are known for their tricyclic N-heterocyclic structure, which is frequently encountered in various alkaloids. Phenanthridinone derivatives have been documented to possess a range of biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride typically involves palladium-catalyzed annulation. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in yields ranging from 59% to 88% . The reaction conditions often include the use of palladium catalysts, aryl iodides, and various oxidizing agents such as O2 or K2S2O8 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed processes, utilizing aryl-aryl coupling and deamidation reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like O2 or K2S2O8.
Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Involves the replacement of functional groups using reagents like aryl iodides.
Common Reagents and Conditions
Oxidizing Agents: O2, K2S2O8
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Aryl iodides, palladium catalysts
Major Products Formed
The major products formed from these reactions include various functionalized phenanthridin-6(5H)-one derivatives, which possess significant biological and pharmaceutical activities .
Scientific Research Applications
N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in bacterial growth and proliferation . This inhibition disrupts essential cellular processes, leading to the death of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Phenanthridin-6(5H)-one: Another phenanthridinone derivative with similar biological activities.
Quinolin-2-one: A structurally related compound with applications in drug synthesis and organic chemistry.
Uniqueness
N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This compound’s unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2.ClH/c1-14-11-12-15(2)20(13-14)23-21-18-9-4-3-7-16(18)17-8-5-6-10-19(17)22-21;/h3-13H,1-2H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLYHZUBOFFMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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